2-Amino-3,4,5,6-tetrachlorophenol
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Overview
Description
2-Amino-3,4,5,6-tetrachlorophenol is a chlorinated phenol derivative with the molecular formula C6H3Cl4NO and a molecular weight of 246.91 g/mol . This compound is characterized by the presence of four chlorine atoms and an amino group attached to a phenol ring, making it a highly chlorinated aromatic compound.
Preparation Methods
The synthesis of 2-Amino-3,4,5,6-tetrachlorophenol typically involves the chlorination of 2-Aminophenol under controlled conditions. The reaction is carried out in the presence of chlorine gas, which leads to the substitution of hydrogen atoms on the phenol ring with chlorine atoms. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective chlorination of the desired positions on the phenol ring .
Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction is carried out in reactors designed to handle chlorine gas safely. The product is then purified through crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
2-Amino-3,4,5,6-tetrachlorophenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or hydroquinones.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-Amino-3,4,5,6-tetrachlorophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3,4,5,6-tetrachlorophenol involves its interaction with cellular components, particularly enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites or altering the enzyme’s structure. This inhibition can lead to various biological effects, such as antimicrobial activity . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include key enzymes in metabolic pathways .
Comparison with Similar Compounds
2-Amino-3,4,5,6-tetrachlorophenol can be compared with other chlorinated phenols, such as:
2,3,4,6-Tetrachlorophenol: Similar in structure but lacks the amino group, making it less reactive in certain biological contexts.
Pentachlorophenol: Contains an additional chlorine atom, which can influence its reactivity and toxicity.
2,4-Dichlorophenol: Contains fewer chlorine atoms, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of an amino group and multiple chlorine atoms, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C6H3Cl4NO |
---|---|
Molecular Weight |
246.9 g/mol |
IUPAC Name |
2-amino-3,4,5,6-tetrachlorophenol |
InChI |
InChI=1S/C6H3Cl4NO/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H,11H2 |
InChI Key |
NLWLQOVVARQQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)N |
Origin of Product |
United States |
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